molecular formula C17H13N5O2 B5725644 1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone

1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone

Cat. No. B5725644
M. Wt: 319.32 g/mol
InChI Key: BXPMWDQWHROFEJ-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as BCTH, is a chemical compound that has been widely studied for its potential applications in scientific research. BCTH has been found to exhibit a variety of interesting biochemical and physiological effects, and its mechanism of action has been the subject of extensive investigation.

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the formation of a complex with metal ions that leads to the generation of reactive oxygen species (ROS). These ROS can then cause damage to cellular components such as proteins, lipids, and DNA, ultimately leading to cell death.
Biochemical and Physiological Effects:
1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been found to exhibit a variety of interesting biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. 1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been found to inhibit the growth of biofilms, which are communities of microorganisms that can cause infections. Additionally, 1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have antioxidant activity, which could be beneficial in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in lab experiments is its fluorescence, which makes it a useful tool for the detection of metal ions. Additionally, its antimicrobial activity and potential as a photosensitizer make it a promising candidate for the development of new therapies. However, one limitation of using 1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is its instability in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. One area of interest is the development of new therapies for cancer and other diseases based on the compound's ability to induce apoptosis and inhibit biofilm growth. Additionally, further investigation into the mechanism of action of 1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone could lead to a better understanding of its biochemical and physiological effects. Finally, research into the synthesis of 1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone and its derivatives could lead to the development of more stable and effective compounds for use in scientific research.

Synthesis Methods

The synthesis of 1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction of 5-phenyl-1,2,4-triazin-3-amine with 1,3-benzodioxole-5-carbaldehyde in the presence of hydrazine hydrate. The resulting product is a yellow crystalline solid with a melting point of 199-201°C.

Scientific Research Applications

1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been found to have a wide range of scientific research applications, including its use as a fluorescent probe for the detection of metal ions such as copper and iron. 1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been studied for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate photosensitizing agents to destroy cancer cells. Additionally, 1,3-benzodioxole-5-carbaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been found to exhibit antimicrobial activity against a variety of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c1-2-4-13(5-3-1)14-10-19-22-17(20-14)21-18-9-12-6-7-15-16(8-12)24-11-23-15/h1-10H,11H2,(H,20,21,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPMWDQWHROFEJ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=NC(=CN=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NC(=CN=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine

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